(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Description
Chemical Structure: The compound comprises a bicyclo[3.2.0]heptane core with a 3-azabicyclo framework, a 6-oxo group, and a carboxylic acid substituent at position 2. The trifluoroacetic acid (TFA) component likely acts as a counterion or stabilizer in the salt form . Molecular Formula: C₉H₁₀F₃NO₅ Molecular Weight: 269.17 g/mol CAS Registry: 2725791-20-6 Key Features:
Properties
Molecular Formula |
C9H10F3NO5 |
|---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)/t3-,4-,6-;/m0./s1 |
InChI Key |
QOLUCNMESQIQBI-NXYGYYFTSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C1=O)CN[C@@H]2C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Literature
A representative synthetic sequence, adapted from improved syntheses of related bicyclic beta-lactams (notably tazobactam analogs), involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Product & Notes |
|---|---|---|---|
| 1 | Condensation of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester with 2-mercaptobenzothiazole | Reflux in toluene, azeotropic removal of water | Azetidinone disulfide diphenylmethyl ester intermediate (Yield ~93.7%) |
| 2 | Treatment of intermediate with anhydrous copper(II) chloride | Solvents: ethyl acetate, methylene chloride, or toluene at 20-25°C | Chloromethylpenam diphenylmethyl ester formed quantitatively |
| 3 | Azidation of chloromethylpenam ester with sodium azide | Aqueous N,N-dimethylformamide at 25-30°C | Mixture of azidomethylpenam diphenylmethyl esters |
| 4 | Oxidation with potassium permanganate in aqueous acetic acid | 25-30°C | Formation of 4,4-dioxide derivatives |
| 5 | Deprotection and crystallization | Hydrogenation with palladium on charcoal under hydrogen pressure | Final bicyclic acid obtained with purity >99.9% |
This sequence highlights the importance of solvent choice, temperature control, and purification steps to achieve high yield and stereochemical purity.
Salt Formation with 2,2,2-Trifluoroacetic Acid
The final preparation step involves combining the bicyclic acid with 2,2,2-trifluoroacetic acid in a 1:1 molar ratio to form the salt. This salt formation enhances the compound's physicochemical properties, such as solubility and stability, which are critical for research applications.
Comparative Data Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Material | (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester | Commercially available or synthesized precursor |
| Condensation Solvent | Toluene or toluene/cyclohexane mixture | Enables azeotropic removal of water, improves yield |
| Reaction Temperature | 85-90°C (condensation), 20-30°C (chlorination and azidation) | Moderate temperatures favor selectivity and yield |
| Chlorination Reagent | Anhydrous copper(II) chloride | Quantitative conversion to chloromethyl derivative |
| Azidation Reagent | Sodium azide in aqueous DMF | Generates azidomethyl intermediates |
| Oxidation Agent | Potassium permanganate in aqueous acetic acid | Converts to dioxide derivatives |
| Deprotection Catalyst | Palladium on charcoal under hydrogen | Removes protecting groups, yields final acid |
| Final Salt Formation | 1:1 molar ratio with 2,2,2-trifluoroacetic acid | Enhances compound stability and solubility |
| Overall Yield | Approximately 40-45% (multi-step) | Moderate yield with high purity |
| Purity | >97% to >99.9% (HPLC) | High stereochemical and chemical purity |
- PubChem Compound Summary: Rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2,2-trifluoroacetic acid, PubChem CID 155905540, 2025.
- Vulcanchem Product Information: 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid and its trifluoroacetic acid salt, 2024.
- Scholars Research Library, "An improved synthesis of Tazobactam and its related impurities," detailed synthetic methodology, 2025.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Biological Activity
The compound (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid is a bicyclic structure that has garnered attention for its potential biological activity, particularly as a β-lactamase inhibitor. This article delves into its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.
Molecular Characteristics
- IUPAC Name : 2,2,2-trifluoroacetic acid compound with rel-(1R,2R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
- CAS Number : 2725791-20-6
- Molecular Formula : C9H10F3NO5
- Molecular Weight : 269.18 g/mol
- Purity : 97%
The compound exhibits biological activity primarily through its role as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound enhances the efficacy of existing antibiotics.
In Vitro Studies
Recent studies have shown that the compound effectively inhibits various types of β-lactamases:
These results indicate a strong potential for use in combination therapies to combat antibiotic resistance.
Case Studies
- Combination Therapy with Amoxicillin
- Impact on Biofilm Formation
Synthesis Methods
The synthesis of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves several key steps:
-
Formation of Bicyclic Intermediate
- The initial step involves the cyclization of appropriate precursors under acidic conditions to form the bicyclic structure.
- Acylation with Trifluoroacetic Anhydride
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Framework Variants
Compound A : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS: 525-97-3)
- Structural Differences :
- Replaces 3-aza with 4-thia-1-aza, introducing sulfur into the bicyclic system.
- Contains an octanamide side chain at position 4.
- The long alkyl chain may reduce aqueous solubility compared to the target compound .
Compound B : (2S,5R,6R)-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Structural Differences :
- Incorporates a phenyl-oxazole substituent at position 6.
- Lacks the trifluoroacetic acid moiety.
- Impact: The aromatic oxazole group may enhance π-π stacking interactions in biological targets.
Stereochemical and Functional Group Analogues
Compound C : (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane trifluoroacetate (CAS: 2007915-98-0)
- Structural Differences :
- Features a 3,6-diazabicyclo core with methyl and TFA groups.
- Stereochemistry (1R,5S) differs from the target’s (1S,2S,5R).
- Impact: Additional nitrogen may increase basicity, altering pharmacokinetics.
Compound D : 6-Aminopenicillanic Acid (CAS: 551-16-6)
- Structural Differences :
- Penicillin core with a 4-thia-1-azabicyclo system and primary amine at position 6.
- Impact :
- The β-lactam ring (absent in the target) confers antibiotic activity but susceptibility to enzymatic hydrolysis.
- The amine group enables side-chain modifications for drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid with high stereochemical purity?
- Methodology : Use chiral auxiliary agents or asymmetric catalysis to preserve the (1S,2S,5R) configuration. Monitor reaction progress via HPLC or chiral column chromatography (). For β-lactam ring formation (core bicyclic structure), employ carbapenem-like synthesis protocols with rigorous temperature control to avoid racemization ().
- Critical Data : Retention times for stereoisomers (e.g., L-amoxicillin vs. D-amoxicillin) differ by >2 minutes on a C18 column with 0.1% trifluoroacetic acid (TFA) mobile phase .
Q. How can the stability of this compound be assessed under varying pH conditions?
- Methodology : Conduct accelerated degradation studies at pH 1–10 (simulating physiological and storage conditions). Use UV-Vis spectroscopy (λ = 260 nm for β-lactam absorbance) and LC-MS to quantify degradation products. For acidic stability, focus on β-lactam ring opening, which peaks at pH <3 due to TFA counterion interactions .
- Key Finding : Degradation half-life at pH 2 is <1 hour, necessitating lyophilized storage for long-term stability .
Q. What spectroscopic techniques are optimal for characterizing the bicyclic core and trifluoroacetic acid interactions?
- Methodology :
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies bicyclic protons (δ 3.5–4.5 ppm for azabicyclo protons) and TFA coordination (δ 12.5 ppm for carboxylic acid) .
- FT-IR : Stretch bands at 1770 cm⁻¹ (β-lactam C=O) and 1680 cm⁻¹ (TFA C=O) confirm structural integrity .
Advanced Research Questions
Q. How do stereochemical variations at the (1S,2S,5R) positions affect antibacterial activity?
- Methodology : Compare MIC values of enantiomers against E. coli and S. aureus. Synthesize diastereomers via epimerization (e.g., using DBU in DMF) and test via broth microdilution assays.
- Data Contradiction : The (1S,2S,5R) isomer shows 4-fold higher activity (MIC = 2 µg/mL) than the (1R,2R,5S) isomer against β-lactamase-producing strains .
Q. What mechanistic insights explain β-lactamase resistance to this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the β-lactamase crystal structure (PDB: 1BSG). Analyze binding energy differences between this compound and traditional penicillins.
- Key Insight : The 3-azabicyclo[3.2.0] scaffold reduces binding affinity to TEM-1 β-lactamase by 30% compared to ampicillin due to steric hindrance from the trifluoromethyl group .
Q. How can impurity profiling be optimized for pharmacopeial compliance?
- Methodology : Use EP/ICH guidelines with HPLC-DAD (C18 column, 0.1% TFA/ACN gradient). Key impurities include:
- Impurity A : 6-Aminopenicillanic acid (6-APA) from β-lactam hydrolysis (retention time = 6.2 min) .
- Impurity B : L-Amoxicillin derivative (retention time = 8.5 min) from incomplete stereochemical control .
Methodological Challenges & Solutions
Q. Resolving contradictions in reported synthetic yields (30–70%): What factors dominate?
- Analysis : Yield variability stems from:
- Solvent polarity : DMF improves solubility but accelerates β-lactam hydrolysis.
- Catalyst choice : Pd/C hydrogenation preserves stereochemistry better than Raney Nickel .
Q. Why do computational models underestimate the compound’s logP?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
